molecular formula C9H10N4 B108553 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 19541-96-9

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B108553
CAS No.: 19541-96-9
M. Wt: 174.2 g/mol
InChI Key: BDTNHFVPZQIZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery, particularly for the development of novel enzyme inhibitors. This 1H-pyrazol-5-amine core is a privileged structure in pharmacology, serving as a key precursor and pharmacophore in the synthesis of compounds with diverse biological activities . Research indicates that acylated derivatives of the 1H-pyrazol-5-amine scaffold can act as potent, covalent inhibitors of serine proteases through a unique serine-trapping mechanism of action . For instance, structurally related compounds have been designed to target thrombin (FIIa), a key enzyme in the blood coagulation cascade. These inhibitors function by transferring an acyl group to the catalytic serine residue (Ser195) of the enzyme, resulting in transient, reversible inhibition that may offer a improved safety profile compared to traditional anticoagulants . Beyond coagulation, this scaffold shows significant promise in neuropharmacology. Advanced analogs based on the pyrazolyl-pyrimidinone chemotype have been identified as potent and selective inhibitors of Adenylyl Cyclase isoform 1 (AC1), a target validated for the treatment of chronic inflammatory pain without the drawbacks of opioid tolerance . The ongoing exploration of this chemical space underscores the value of this compound as a versatile building block for developing new therapeutic agents targeting a range of pathological conditions.

Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNHFVPZQIZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352738
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19541-96-9
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Lawesson’s Reagent-Mediated Cyclization

A patent-derived method utilizes Lawesson’s reagent to cyclize hydrazone intermediates. Starting from 1-(pyridin-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde, condensation with hydrazine forms a hydrazone, which undergoes cyclization in tetrahydrofuran (THF) with Lawesson’s reagent to yield the 5-amine derivative .

Key Reaction Conditions:

  • Solvent: THF

  • Reagent: Lawesson’s reagent (1.2 equiv)

  • Temperature: 50–60°C

  • Yield: 70–85%

IntermediateReagentConditionsYield (%)
Hydrazone derivativeLawesson’s reagentTHF, 50°C, 6 h78

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of pyridin-2-yl hydrazine and β-ketonitrile in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) under microwave irradiation (120°C, 20 min) achieves yields comparable to traditional methods .

Key Reaction Conditions:

  • Solvent: DMF

  • Catalyst: p-TsOH (1.0 equiv)

  • Irradiation: 120°C, 20 min

  • Yield: 65–72%

ReagentsConditionsYield (%)Reference
Pyridin-2-yl hydrazine, β-ketonitrileDMF, p-TsOH, microwave70

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize efficiency. A patent describes reacting pyridin-2-yl hydrazine with 3-oxo-3-methylpropanenitrile in a flow reactor at 100°C, achieving >90% conversion with automated purification .

Key Reaction Conditions:

  • Reactor type: Continuous flow

  • Temperature: 100°C

  • Residence time: 30 min

  • Yield: 85–92%

ParameterValueReference
Throughput1.2 kg/h

Sonochemical Synthesis

Sonication enhances reaction kinetics by cavitation. Mixing pyridin-2-yl hydrazine and β-ketonitrile in ethanol under ultrasonic irradiation (40 kHz, 50°C) completes the reaction in 2 h with a 75% yield .

Key Reaction Conditions:

  • Solvent: Ethanol

  • Ultrasonic frequency: 40 kHz

  • Temperature: 50°C

  • Yield: 70–75%

ReagentsConditionsYield (%)Reference
Pyridin-2-yl hydrazine, β-ketonitrileEthanol, sonication73

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
CyclocondensationSimple setup, low costLong reaction time (12–24 h)60–75Moderate
Lawesson’s ReagentHigh yield, purityToxic reagents, costly70–85Industrial
MicrowaveRapid (20 min), efficientSpecialized equipment required65–72Lab-scale
Continuous FlowHigh throughput, automatedCapital-intensive setup85–92Industrial
SonicationFast, energy-efficientLimited solvent compatibility70–75Lab-scale

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its interactions with biological targets and its potential therapeutic applications.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Key Properties :

  • Synthesis: Synthesized via condensation reactions involving 2-hydrazinopyridine and β-ketonitriles, as demonstrated in the preparation of fluorescent pyrazolo-pyridine derivatives .
  • Spectroscopic Data : ¹H and ¹³C NMR spectra confirm the tautomeric equilibrium between amine and imine forms in solution, with DFT calculations validating chemical shifts .
  • Coordination Chemistry : The pyridyl nitrogen and pyrazole amine groups facilitate metal coordination, as seen in ZnCl₂ complexes that exhibit aggregation-induced emission (AIE) behavior .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural variations in pyrazol-5-amine derivatives significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (1), Methyl (3) C₁₀H₁₁N₃ 173.21 Intermediate for azo-dyes; DFT-validated tautomerism
3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Phenyl (3), Pyridin-2-yl (1) C₁₄H₁₂N₄ 236.28 Luminescent ZnCl₂ complexes; AIE behavior
4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Propyl (4), Pyridin-2-yl (3) C₁₁H₁₄N₄ 202.26 Heterocyclic building block; high purity (98%)
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl (N), Methyl (1), Pyridin-3-yl (3) C₁₁H₁₄N₄ 202.26 Serine-trapping thrombin inhibitor

Substituent Impact :

  • 1-Position : Pyridin-2-yl groups enhance coordination ability (e.g., ZnCl₂ complexes) compared to phenyl or alkyl substituents .
  • 3-Position : Methyl groups improve solubility, while aryl groups (e.g., phenyl) increase π-stacking interactions, influencing luminescence .
  • N-Substituents : Alkyl chains (e.g., ethyl) modulate bioactivity, as seen in thrombin inhibitors .

Physicochemical Properties

  • Tautomerism : Both 3-methyl-1-(pyridin-2-yl) and 3-methyl-1-phenyl analogues exhibit amine-imine tautomerism, confirmed by NMR and DFT studies .
  • Thermal Behavior : 3-Phenyl-1-(pyridin-2-yl) derivatives display supercooling (ΔT > 100°C between melting and solidification) and reversible phase transitions in metal complexes .
  • Luminescence : Pyridin-2-yl-substituted compounds show bathochromic shifts (~50 nm) in emission maxima upon aggregation, unlike phenyl-substituted analogues .

Key Differentiators :

  • Superior coordination versatility vs. 3-methyl-1-phenyl derivatives.
  • Enhanced thrombin inhibition in N-ethyl-3-(pyridin-3-yl) analogues.
  • Unique AIE behavior in pyridin-2-yl-substituted complexes.

Biological Activity

3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound with the molecular formula C9H10N4C_9H_{10}N_4 and a molecular weight of 188.23 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a pyrazole ring with a methyl group at the 3-position and a pyridine ring at the 1-position. The structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent .
  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential : Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values are still under investigation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, contributing to its anti-inflammatory and anticancer activities .
  • Receptor Interaction : It is hypothesized to interact with various receptors, modulating cellular responses and signaling pathways .
  • Metal Complex Formation : The ability of this compound to form stable complexes with metal ions may enhance its biological activity by influencing biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits inflammatory markers in vitro
AnticancerCytotoxic effects on cancer cell lines (specific IC50 values pending)

Case Study: Anticancer Activity

In a recent study, derivatives of pyrazole compounds were synthesized and evaluated for their anticancer properties. Among these derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that the compound could induce apoptosis in these cells, highlighting its potential as an anticancer agent .

Applications in Drug Development

The ongoing research into this compound emphasizes its potential therapeutic applications:

  • Pharmaceutical Development : Given its diverse biological activities, the compound is being explored as a lead candidate for drug development targeting inflammation and cancer .
  • Coordination Chemistry : Its ability to form complexes with metals opens avenues for applications in coordination chemistry, potentially leading to novel therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.